[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride
Description
Chemical Structure and Properties The compound [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride (CAS 1193389-53-5) is a substituted phenylmethanamine derivative. Its structure consists of a benzene ring substituted at the 4-position with fluorine and at the 3-position with a (3-methoxyphenoxy)methyl group. The methanamine group (-CH2NH2) is protonated as a hydrochloride salt.
The fluorine atom and methoxyphenoxy substituents may influence electronic properties and binding affinity in biological systems.
Properties
IUPAC Name |
[4-fluoro-3-[(3-methoxyphenoxy)methyl]phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2.ClH/c1-18-13-3-2-4-14(8-13)19-10-12-7-11(9-17)5-6-15(12)16;/h2-8H,9-10,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSPFSLAVRYKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=C(C=CC(=C2)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride involves several steps. One common method includes the reaction of 4-fluoro-3-nitrobenzyl chloride with 3-methoxyphenol in the presence of a base to form the intermediate 4-fluoro-3-(3-methoxyphenoxymethyl)nitrobenzene. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, although not used clinically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylmethanamine Hydrochlorides
The following table compares key structural and physicochemical features of the target compound with analogous derivatives:
*Molecular weight calculated from formula.
Key Observations:
- Electron-Donating vs.
- Phenoxy vs. Biphenyl Scaffolds: Biphenyl derivatives (e.g., ) lack the ether linkage, reducing conformational flexibility compared to phenoxymethyl-substituted compounds .
- Halogen Variations : Fluorine at the 4-position (target compound) may improve metabolic stability compared to chlorine () .
Functional Group Variations and Physicochemical Implications
A. Phenoxymethyl Derivatives
- Target Compound vs. {4-[(3-Fluorophenoxy)methyl]phenyl}methanamine (): The methoxy group in the target compound increases hydrophilicity relative to the fluorine-substituted analog. 3-Methoxyphenoxy may engage in hydrogen bonding, whereas 3-fluorophenoxy relies on halogen interactions .
B. Sulfonyl and Heterocyclic Derivatives
NMR and Spectroscopic Data
While direct NMR data for the target compound are unavailable, provides insights into related methanamine hydrochlorides:
- 2k (4-(Methylsulfinyl)phenyl)methanamine hydrochloride: ¹H NMR (methanol-d4) shows aromatic protons at δ 7.45–7.30 ppm and methylsulfinyl singlet at δ 2.75 ppm .
- 2n (5-Methyl-2-furanylmethanamine hydrochloride) : ¹³C NMR (DMSO-d6) reveals furan carbons at δ 152.1 and 110.3 ppm .
These data suggest that substituents significantly alter chemical shift patterns, which can guide structural elucidation of the target compound.
Notes and Limitations
Data Gaps: Detailed biological activity, toxicity, and pharmacokinetic data for the target compound are absent in the provided evidence. For example, notes that toxicological studies are incomplete for similar compounds .
Experimental Validation : Inferred molecular formulas (e.g., for the target compound) require confirmation via high-resolution mass spectrometry or elemental analysis.
Biological Activity
[4-Fluoro-3-(3-methoxyphenoxymethyl)phenyl]methanamine hydrochloride, a compound with the molecular formula CHClFNO and a molecular weight of 297.75 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFNO
- Molecular Weight : 297.75 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases.
The compound is believed to interact with various biological targets, particularly in the context of purine nucleoside phosphorylase (PNP) inhibition. PNP is crucial for nucleotide metabolism and has been identified as a target for therapeutic intervention in T-cell malignancies and certain infections. Inhibition of PNP can lead to selective cytotoxicity towards T-lymphoblastic cell lines while sparing other cell types, indicating a potential for targeted cancer therapy.
Inhibitory Effects on PNP
Recent studies have highlighted the compound's efficacy as a PNP inhibitor. For instance, compounds structurally related to this compound exhibited IC values as low as 19 nM against human PNP and 4 nM against Mycobacterium tuberculosis PNP, demonstrating significant potency and selectivity .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. In vitro assays have demonstrated its effectiveness against various bacterial strains, including Escherichia coli, with minimum biofilm inhibitory concentration (MBIC) values reported at 625 µg/mL . Such activity suggests potential applications in treating bacterial infections, particularly those associated with biofilm formation.
Study on Cytotoxicity
A study exploring the cytotoxic effects of related compounds revealed that specific derivatives exhibited low nanomolar inhibitory activities against cancer cell lines. For example, compounds with similar structural motifs showed CC values as low as 9 nM against T-lymphoblastic cell lines without affecting normal peripheral blood mononuclear cells (PBMCs) . This selectivity is critical for minimizing side effects in therapeutic applications.
Structure-Activity Relationship (SAR)
The design and synthesis of derivatives based on this compound have led to insights into its structure-activity relationship. Modifications on the phenyl ring have been shown to significantly affect binding affinity and selectivity towards PNP, indicating that careful structural optimization can enhance therapeutic efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 297.75 g/mol |
| IC (human PNP) | 19 nM |
| IC (Mt PNP) | 4 nM |
| MBIC (E. coli) | 625 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
